molecular formula C₉H₅D₄N₃O₂ B1161825 2-Azidoethyl-d4 Benzoate

2-Azidoethyl-d4 Benzoate

Cat. No.: B1161825
M. Wt: 195.21
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azidoethyl-d4 Benzoate is a deuterated benzoate ester characterized by an azidoethyl functional group. Its molecular structure comprises a benzoyloxy group (C₆H₅COO–) linked to a deuterated ethyl chain bearing an azide (–N₃) moiety at the β-position (CH₂N₃). The deuteration (d4) replaces four hydrogen atoms in the ethyl group with deuterium, enhancing molecular stability and altering spectroscopic properties, which is advantageous in kinetic studies, isotopic labeling, and photochemical applications .

Properties

Molecular Formula

C₉H₅D₄N₃O₂

Molecular Weight

195.21

Synonyms

2-Azidoethanol-d4 1-Benzoate

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Benzoate Esters

Structural and Functional Comparisons

Key Structural Features:
  • 2-Azidoethyl-d4 Benzoate : C₆H₅COO–CH₂CD₂N₃ (deuterated ethyl chain with azide).
  • Ethyl Benzoate (C₆H₅COOCH₂CH₃): Longer alkyl chain, higher hydrophobicity .
  • Ethyl 4-(Dimethylamino) Benzoate (C₆H₅COOCH₂CH₂N(CH₃)₂): Electron-donating dimethylamino group enhances reactivity in polymer chemistry .
Functional Implications:
  • The azide group in this compound enables "click chemistry" applications (e.g., Huisgen cycloaddition), unlike inert methyl or ethyl benzoates .
  • Deuteration reduces metabolic degradation compared to non-deuterated analogs, making it valuable in tracer studies .

Physical and Chemical Properties

Table 1 summarizes key properties of selected benzoate esters:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
Methyl Benzoate C₈H₈O₂ 136.15 199 Low in water; soluble in organic solvents Fragrances, solvents
Ethyl Benzoate C₉H₁₀O₂ 150.17 212 Similar to methyl benzoate Plasticizers, cosmetics
Ethyl 4-(Dimethylamino) Benzoate C₁₁H₁₅NO₂ 193.24 N/A Moderate in polar solvents Photoinitiators, polymer resins
This compound C₉H₅D₄N₃O₂ ~209.25* Estimated >220 Low water solubility; reactive in azide-compatible systems Bioconjugation, isotopic labeling

*Estimated based on deuterium substitution and azide addition.

Key Observations :

  • Molecular Weight : this compound’s deuteration and azide group increase its molecular weight significantly compared to methyl/ethyl benzoates .
  • Reactivity: The azide group facilitates rapid crosslinking in polymer networks, contrasting with non-reactive alkyl benzoates .

Research Findings and Industrial Relevance

  • Biomedical Applications : Deuterated analogs like this compound are prioritized in drug discovery for improved metabolic stability and reduced off-target effects .

Q & A

Q. What are the standard synthetic routes for 2-Azidoethyl-d4 Benzoate, and how is its purity validated?

  • Methodological Answer : this compound is typically synthesized via esterification between deuterated 2-azidoethanol-d4 and benzoyl chloride. Key steps include:
  • Deuterated precursor preparation : Isotopic labeling of ethanol using D2O exchange or catalytic deuteration .
  • Esterification : Reaction under anhydrous conditions with a base (e.g., pyridine) to minimize hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.
  • Purity validation : HPLC (C18 column, acetonitrile/water gradient) and <sup>1</sup>H/<sup>13</sup>C NMR to confirm absence of non-deuterated impurities. Deuteration efficiency is quantified via mass spectrometry (e.g., ESI-MS) .

Q. How do deuterium atoms in this compound influence its spectroscopic characterization?

  • Methodological Answer :
  • NMR : Deuterium substitution eliminates <sup>1</sup>H signals in the ethyl-d4 group, simplifying spectral interpretation. Residual protons in the benzoate ring (e.g., aromatic protons) remain visible at δ 7.4–8.1 ppm .
  • Mass spectrometry : The molecular ion peak shifts by +4 Da compared to the non-deuterated analog. Fragmentation patterns (e.g., loss of N2 from the azide group) are identical, but isotopic clusters reflect deuterium content .
  • IR spectroscopy : The azide stretch (~2100 cm<sup>−1</sup>) and ester carbonyl (~1720 cm<sup>−1</sup>) are unaffected by deuteration .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in kinetic isotope effects (KIEs) observed in reactions involving this compound?

  • Methodological Answer : Contradictory KIEs may arise from competing mechanisms (e.g., nucleophilic vs. radical pathways in click chemistry). To address this:
  • Control experiments : Compare reaction rates of deuterated vs. non-deuterated analogs under identical conditions (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) .
  • Computational modeling : Use DFT calculations to predict KIEs for hypothetical pathways and validate against experimental Arrhenius plots .
  • Isotopic cross-over studies : Mix deuterated and non-deuterated substrates to detect intermolecular interactions .

Q. How can researchers optimize the stability of this compound in long-term tracer studies?

  • Methodological Answer : Deuterated esters are prone to hydrolysis under acidic/basic conditions. Mitigation strategies include:
  • Storage : Anhydrous environments (e.g., molecular sieves) at −20°C to slow hydrolysis .
  • Buffered systems : Use pH 7.0–7.4 phosphate buffers to minimize ester degradation in biological assays .
  • Stability monitoring : Periodic LC-MS analysis to quantify degradation products (e.g., benzoic acid-d4) .

Data Contradiction Analysis

Example : Discrepancies in deuterated compound reactivity across studies.

  • Root cause : Variations in synthetic protocols (e.g., incomplete deuteration) or solvent purity .
  • Resolution : Standardize deuterium content (>98% via <sup>2</sup>H NMR) and report solvent water content (Karl Fischer titration) .

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